Ribociclib

Catalog No.
S002107
CAS No.
1211441-98-3
M.F
C₂₃H₃₀N₈O
M. Wt
434.54
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ribociclib

CAS Number

1211441-98-3

Product Name

Ribociclib

IUPAC Name

7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide

Molecular Formula

C₂₃H₃₀N₈O

Molecular Weight

434.54

InChI

InChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28)

InChI Key

RHXHGRAEPCAFML-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5

Synonyms

Ribociclib; LEE011; 7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide

Description

The exact mass of the compound Ribociclib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Origin: Ribociclib is a synthetic compound developed by Novartis and Astex Pharmaceuticals [].
  • Significance: It acts as a cyclin-dependent kinase (CDK) 4/6 inhibitor, demonstrating effectiveness in slowing the growth and spread of certain cancers [].

Molecular Structure Analysis

  • Key features: Ribociclib possesses a well-defined bicyclic structure containing an aromatic ring system. This structure is crucial for its binding affinity to CDK4/6 enzymes [].

Chemical Reactions Analysis

  • Synthesis: The specific details of ribociclib's synthesis involve multi-step organic reactions and are proprietary information not publicly available due to commercial reasons [].
  • Other reactions: As a targeted therapy drug, the primary function of ribociclib is to interact with CDK4/6 enzymes within cancer cells. However, it can also undergo metabolic breakdown in the body [].

Physical and Chemical Properties

  • Melting point: 230-232 °C [].
  • Solubility: Slightly soluble in water but well-dissolved in organic solvents [].
  • Other properties: Data on boiling point, stability, and other physical properties are not publicly available.
  • Ribociclib's primary mechanism of action involves inhibiting CDK4/6 enzymes. These enzymes play a critical role in cell cycle progression. By binding to CDK4/6, ribociclib disrupts this process and halts cancer cell proliferation [].
  • Ribociclib is intended for prescription use only and can cause severe side effects. It is important to consult with a healthcare professional for proper administration and monitoring [].

Mechanism of Action:

Ribociclib is a specific inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play a crucial role in cell cycle progression by regulating the transition from G1 to S phase []. By inhibiting CDK4/6, ribociclib essentially halts cell division, hindering the growth and proliferation of cancer cells.

Application in Breast Cancer:

The primary focus of ribociclib research lies in its application for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer (ABC) []. Clinical trials, such as MONALEESA-2, have demonstrated its effectiveness in extending progression-free survival (PFS) and overall survival (OS) when combined with endocrine therapy compared to endocrine therapy alone [].

Immunomodulatory Effects:

Emerging research suggests that ribociclib might have additional benefits beyond cell cycle arrest. Studies like the RIBECCA trial indicate that ribociclib treatment can positively influence the immune response in patients with HR+ breast cancer []. It appears to activate the existing immune system rather than inducing a new one, potentially paving the way for combination therapies with immunotherapies to further enhance the immune response [].

XLogP3

2.2

Appearance

A crystalline solid

Wikipedia

Ribociclib

Biological Half Life

32.6 hours

Use Classification

Human drugs -> Kisqali -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Kwapisz D. Cyclin-dependent kinase 4/6 inhibitors in breast cancer:
palbociclib, ribociclib, and abemaciclib. Breast Cancer Res Treat. 2017
Nov;166(1):41-54. doi: 10.1007/s10549-017-4385-3. Epub 2017 Jul 24. Review.
PubMed PMID: 28741274.
2: Zangardi ML, Spring LM, Blouin GC, Bardia A. Ribociclib for post-menopausal
women with HR+/HER2- advanced or metastatic breast cancer. Expert Rev Clin
Pharmacol. 2017 Nov;10(11):1169-1176. doi: 10.1080/17512433.2017.1376653. Epub
2017 Sep 18. Review. PubMed PMID: 28875723.
3: Costa R, Costa RB, Talamantes SM, Helenowski I, Peterson J, Kaplan J, Carneiro
BA, Giles FJ, Gradishar WJ. Meta-analysis of selected toxicity endpoints of
CDK4/6 inhibitors: Palbociclib and ribociclib. Breast. 2017 Oct;35:1-7. doi:
10.1016/j.breast.2017.05.016. Epub 2017 Jun 12. Review. PubMed PMID: 28618307.
4: Tripathy D, Bardia A, Sellers WR. Ribociclib (LEE011): Mechanism of Action and
Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in
Various Solid Tumors. Clin Cancer Res. 2017 Jul 1;23(13):3251-3262. doi:
10.1158/1078-0432.CCR-16-3157. Epub 2017 Mar 28. Review. PubMed PMID: 28351928.
5: Curigliano G, Criscitiello C, Esposito A, Intra M, Minucci S. Pharmacokinetic
drug evaluation of ribociclib for the treatment of metastatic, hormone-positive
breast cancer. Expert Opin Drug Metab Toxicol. 2017 May;13(5):575-581. doi:
10.1080/17425255.2017.1318848. Epub 2017 Apr 21. Review. PubMed PMID: 28395543.
6: Barroso-Sousa R, Shapiro GI, Tolaney SM. Clinical Development of the CDK4/6
Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Breast Care (Basel). 2016
Jun;11(3):167-73. doi: 10.1159/000447284. Epub 2016 Jun 22. Review. PubMed PMID:
27493615; PubMed Central PMCID: PMC4960359.

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